5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile
Description
5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile is a pyrazine derivative featuring an amino group at position 5 and an isopropyl group at position 5. Pyrazine-2,3-dicarbonitriles are a versatile class of nitrogen-rich heterocycles with applications in pharmaceuticals, organic electronics (e.g., OLEDs), and agrochemicals . Their synthesis typically involves reactions between alkyl isocyanides and carbonyl chlorides, followed by cyclization with diaminomaleonitrile (DAMN) . This article provides a comparative analysis of this compound with structurally and functionally related analogs.
Properties
CAS No. |
75063-65-9 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-amino-6-propan-2-ylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H9N5/c1-5(2)8-9(12)14-7(4-11)6(3-10)13-8/h5H,1-2H3,(H2,12,14) |
InChI Key |
XFMZVWPAGQRQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(N=C1N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-dicyanopyrazine with isopropylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where nitrile groups are converted to primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazine-2,3-dicarbonitrile compounds exhibit notable antimicrobial properties. A study focused on N-benzylamine substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles demonstrated effective antimycobacterial activity against Mycobacterium tuberculosis. Specifically, compounds with halogen or trifluoromethyl substitutions on the benzyl moiety showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that 5-amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile and its derivatives could be explored further for their potential in treating resistant bacterial infections.
Cancer Treatment
The compound has been implicated in cancer research due to its structural similarities with known anticancer agents. Patents describe its use in developing therapeutic compounds aimed at treating various cancers. The specific mechanism often involves inhibition of cancer cell proliferation through pathways that are yet to be fully elucidated .
Neuroprotective Effects
There are indications that pyrazine derivatives may possess neuroprotective properties. Research on related compounds has suggested potential benefits in cognitive enhancement and neuroprotection, particularly in conditions such as Alzheimer's disease. The pharmacological profile of these compounds warrants further investigation to confirm these effects in clinical settings.
Agricultural Applications
Herbicidal Activity
The herbicidal potential of this compound has been assessed through the synthesis of various derivatives. These compounds were evaluated for their effectiveness against common agricultural weeds. Results showed promising herbicidal activity, indicating that this compound could serve as a basis for developing new herbicides .
Pesticide Development
In addition to herbicides, derivatives of this compound have been explored for their insecticidal properties. The synthesis of novel pyrazine-based pesticides has shown efficacy against a range of agricultural pests, suggesting a dual role in weed and pest management strategies.
Materials Science
Polymer Synthesis
this compound can act as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has indicated that polymers synthesized with this compound exhibit improved performance characteristics compared to traditional materials .
Nanocomposites
The compound's ability to form nanocomposites with carbon-based materials has been explored. These nanocomposites demonstrate enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage technologies.
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Mycobacterium tuberculosis (MIC=6.25 µg/mL) |
| Cancer therapeutics | Potential inhibition of cancer cell proliferation | |
| Neuroprotective agents | Possible benefits in cognitive enhancement | |
| Agricultural Science | Herbicides | Promising herbicidal activity against common weeds |
| Pesticides | Efficacy against agricultural pests | |
| Materials Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |
| Nanocomposites | Improved electrical conductivity and thermal stability |
Mechanism of Action
The mechanism of action of 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Spectral and Crystallographic Data
- UV-Vis Absorption : All analogs exhibit absorption peaks at ~267, 303, and 373 nm due to π→π* transitions in the pyrazine core .
- Fluorescence : Pyrazine-2,3-dicarbonitriles show tunable emission properties. For example, DCDPP-2TPA (a pyrazine-based AIEgen) emits strongly in aggregated states, making it suitable for OLEDs .
- Crystallography : Derivatives like 13f and 13k have confirmed planar pyrazine cores via X-ray crystallography (CCDC codes 2213186–2213189) .
Electronic Properties
- Electron-Accepting Behavior: Pyrazine units enhance electron-accepting properties in phthalocyanines. For example, Pc9 (with pyrazine substituents) exhibits stronger electron affinity than non-aza analogs .
- Charge Transfer : Push-pull chromophores like DPZ derivatives (e.g., 5,6-disubstituted pyrazines) demonstrate intramolecular charge transfer (ICT), resembling metal-to-ligand charge transfer (MLCT) in coordination complexes .
Antimicrobial Activity
Pyrazine-2,3-dicarbonitriles exhibit moderate to strong antimicrobial activity:
- 5-Ethylamino- and 5-propylamino- derivatives: Show herbicidal activity, with structure-activity relationships (SAR) depending on alkyl chain length .
- t-Butylamino analogs (13h, 13j): Their bulky substituents may reduce membrane permeability compared to the target compound’s isopropyl group .
Organic Electronics
Table 2: Application-Specific Comparisons
| Compound | Key Application | Performance Insight | Reference |
|---|---|---|---|
| Target Compound | Pharmaceuticals/OLEDs | Pending empirical data | [1, 2] |
| 13h, 13j | Antimicrobials | Moderate activity; substituent bulk limits efficacy | [5] |
| DCDPP-2TPA | OLEDs | High fluorescence quantum yield (Φ = 0.68) | [8] |
| BTOIPC (IPC end group) | Organic Solar Cells | Planar structure enhances charge transport | [23] |
Biological Activity
Anticancer Activity
5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile and its derivatives have shown promising anticancer properties. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .
Case Study: Renal and Breast Cancer
A study investigating the antiproliferative activity of pyrrolo[2,3-b]pyrazine derivatives found that a compound structurally similar to this compound exhibited significant anticancer effects . The compound, 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile (4j), showed remarkable activity against specific cancer cell lines:
| Cancer Type | Cell Line | GI50 (nM) |
|---|---|---|
| Renal Cancer | RXF 393 | 14 |
| Breast Cancer | BT-549 | 82 |
These results suggest that pyrazine-2,3-dicarbonitrile derivatives could be promising candidates for anticancer drug development .
Adenosine Receptor Antagonism
This compound and related compounds have been investigated for their potential as adenosine receptor antagonists . Adenosine antagonists are useful in treating various conditions, including:
- Cardiac and circulatory disorders
- Degenerative disorders of the central nervous system
- Respiratory disorders
- Diseases requiring diuretic treatment
Research has shown that pyrazine derivatives can act as dual antagonists for A1 and A2a adenosine receptors, exhibiting various pharmacological actions :
- Anticatalepsy action
- Cognitive enhancing action
- Analgesic action
- Locomotor action
- Antidepressant action
- Diuretic action
- Cardioprotective action
- Cardiotonic action
- Vasodilating action
Neuroprotective Properties
Studies on cinnamic acid-pyrazine derivatives, which share structural similarities with this compound, have shown promising results in neuroprotection .
Research Findings:
Compounds structurally related to this compound demonstrated protective effects against free radical damage in human microvascular endothelial cells (HMEC-2) and human neuroblastoma cells (SH-SY5Y) .
| Cell Line | Compound | EC50 (μM) |
|---|---|---|
| HBMEC-2 | Compound 15 | 3.55 |
| SH-SY5Y | Compound 12 | 3.68 |
| SH-SY5Y | Compound 13 | 3.74 |
| SH-SY5Y | Compound 14 | 3.62 |
These results suggest that pyrazine derivatives could have potential applications in treating neurodegenerative disorders and protecting against oxidative stress-induced neuronal damage .
Antiplatelet and Cardiovascular Effects
Pyrazine derivatives structurally related to this compound have shown antiplatelet and cardiovascular protective properties .
Research Highlights:
- Compounds similar to this compound demonstrated protective effects against H2O2-induced oxidative damage in Ea.hy926 cells .
- Some derivatives exhibited potent antiplatelet aggregation activity .
| Compound | Activity | IC50/EC50 (μM) |
|---|---|---|
| Compound 24 | Protective effect on Ea.hy926 cells | EC50 = 2.2 |
| Compound 25 | Protective effect on Ea.hy926 cells | EC50 = 1.7 |
| Compound 23 | Antiplatelet aggregation | IC50 = 9.6 |
These findings suggest potential applications in the treatment of cardiovascular disorders and the prevention of thrombosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
